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molecular formula C17H27N3O2 B8525295 Tert-butyl 4-(3-aminophenethyl)piperazine-1-carboxylate

Tert-butyl 4-(3-aminophenethyl)piperazine-1-carboxylate

Cat. No. B8525295
M. Wt: 305.4 g/mol
InChI Key: TYLGSVYALVNEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101617B2

Procedure details

A Parr glass liner was charged with tert-butyl 4-(3-nitrophenethyl)piper-azine-1-carboxylate (7C, 1.0 eq) and methanol (about 0.2 M 7C in MeOH). To this solution was added a slurry of 12.5 wt eq of 10% Pd/C in methanol. The reaction mixture was sealed in a Parr hydrogenation vessel and subjected to 3 pressurization/venting cycles with H2. The reaction mixture was allowed to proceed at room temperature and 45 psi H2 for 2.5 h. The reaction mixture was then charged with 12.5 wt eq of Pd(OH)2/C and the vessel was repressurized with hydrogen (45 psi). After 1 hr, the reaction mixture was filtered through a pad of diatomaceous earth, the diatomaceous earth washed with MeOH, and the combine organic layers concentrated in vacuo to provide the desired tert-butyl 4-(3-aminophenethyl)piperazine-1-carboxylate (7D, 63%), which was used without further purification.
Name
tert-butyl 4-(3-nitrophenethyl)piper-azine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
12.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:22]=[CH:23][CH:24]=1)[CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]1)([O-])=O.[H][H]>CO.[Pd].[OH-].[OH-].[Pd+2]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:22]=[CH:23][CH:24]=1)[CH2:7][CH2:8][N:9]1[CH2:10][CH2:11][N:12]([C:15]([O:17][C:18]([CH3:20])([CH3:21])[CH3:19])=[O:16])[CH2:13][CH2:14]1 |f:4.5.6|

Inputs

Step One
Name
tert-butyl 4-(3-nitrophenethyl)piper-azine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCN2CCN(CC2)C(=O)OC(C)(C)C)C=CC1
Name
methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCN2CCN(CC2)C(=O)OC(C)(C)C)C=CC1
Step Two
Name
12.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was sealed in a Parr hydrogenation vessel
CUSTOM
Type
CUSTOM
Details
to proceed at room temperature
WAIT
Type
WAIT
Details
After 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
the diatomaceous earth washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the combine organic layers concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC=1C=C(CCN2CCN(CC2)C(=O)OC(C)(C)C)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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